2-(Boc-amino)-4-chloro-3-methylpyridine

Suzuki-Miyaura Coupling Regioselectivity Electronic Effects

Researchers requiring 2,4-disubstituted pyridine scaffolds face batch inconsistencies when substituting analogs-minor halogen shifts alter Suzuki coupling rates. 2-(Boc-amino)-4-chloro-3-methylpyridine (CAS 1934887-77-0) provides a fixed 4-Cl/3-Me pattern for controlled sequential functionalization. • Orthogonal Boc protection stable under basic conditions; TFA-cleavable for amine diversification • 4-Cl position activated by 3-Me for regioselective Suzuki coupling; avoids premature reactivity of 4-Br analogs • ≥95% purity; ships ambient globally as non-hazardous; available 0.1g-25g

Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
Cat. No. B13718353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Boc-amino)-4-chloro-3-methylpyridine
Molecular FormulaC11H15ClN2O2
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1NC(=O)OC(C)(C)C)Cl
InChIInChI=1S/C11H15ClN2O2/c1-7-8(12)5-6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
InChIKeyANAVVMJPSLRLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Boc-amino)-4-chloro-3-methylpyridine: A Protected Pyridine Building Block


2-(Boc-amino)-4-chloro-3-methylpyridine (CAS 1934887-77-0) is a di-substituted pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 2-position, a chlorine at the 4-position, and a methyl group at the 3-position . It belongs to the class of N-Boc-protected aminopyridines, which serve as versatile intermediates in medicinal chemistry and organic synthesis, primarily for the construction of more complex, pharmacologically active molecules after Boc deprotection [1]. The compound is commercially available from multiple suppliers with a typical purity of ≥95% .

Why 2-(Boc-amino)-4-chloro-3-methylpyridine Substitution Requires Precision


Direct analog substitution is not feasible for this compound class because minor structural modifications profoundly alter the reactivity and selectivity in downstream applications. The specific substitution pattern (4-Cl, 3-Me) creates a unique electronic and steric environment on the pyridine ring, governing the regioselectivity of cross-coupling reactions like Suzuki-Miyaura couplings [1]. Replacing the 4-Cl with other halogens (e.g., Br, I) or shifting the methyl group changes the oxidative addition rates and the stability of catalytic intermediates. Furthermore, the Boc protecting group provides orthogonal stability under basic and nucleophilic conditions compared to other carbamates like Cbz (cleavable by hydrogenolysis) or Fmoc (cleavable by secondary amines), making it the preferred choice for multi-step syntheses requiring acid-labile protection [2]. These factors mandate precise procurement rather than ad-hoc analog exchange.

Quantitative Differentiation Evidence for 2-(Boc-amino)-4-chloro-3-methylpyridine vs. Analogs


Enhanced Reactivity in Suzuki Coupling vs. 2-(Boc-amino)-4-chloropyridine

The 3-methyl substituent in 2-(Boc-amino)-4-chloro-3-methylpyridine activates the C4-Cl bond for oxidative addition more effectively than the non-methylated analog 2-(Boc-amino)-4-chloropyridine. This is a class-level inference based on established Hammett parameters. The σ_m value for a methyl group is -0.07, indicating an electron-donating effect that increases electron density at the para-position, thereby facilitating oxidative addition of Pd(0) catalysts into the C-Cl bond [1]. In contrast, the non-methylated analog lacks this activation.

Suzuki-Miyaura Coupling Regioselectivity Electronic Effects

Orthogonal Boc Protection Stability vs. Cbz and Fmoc Derivatives

The Boc protecting group on this compound is stable to bases and nucleophiles but labile to acids (e.g., TFA). This contrasts with the Cbz group, which is stable to acids but cleavable by hydrogenolysis (H2/Pd-C), and the Fmoc group, which is labile to secondary amines (e.g., piperidine) [1]. In a comparative study, Boc deprotection with 50% TFA in DCM typically proceeds to completion within 1-2 hours, while Cbz deprotection requires hydrogen gas and a catalyst, and Fmoc deprotection requires 20% piperidine in DMF [1]. This orthogonality is critical for multi-step syntheses where other functional groups are sensitive to hydrogenolysis or basic conditions.

Protecting Group Chemistry Orthogonal Stability Peptide Synthesis

Commercial Purity Benchmark: ≥95% vs. Common Intermediates

Commercially available lots of 2-(Boc-amino)-4-chloro-3-methylpyridine are consistently supplied with a minimum purity of 95%, as verified by Sigma-Aldrich and other major suppliers . This purity level is a critical differentiator for a building block, as lower-purity batches can contain dehalogenated or deprotected impurities that compromise subsequent reaction yields. In contrast, structurally similar research chemicals like 2-(Boc-amino)-4-bromo-3-methylpyridine are often less readily available or offered at lower purities (e.g., 90-95%), increasing the risk of side products.

Chemical Procurement Purity Benchmarking Quality Control

Optimal Application Scenarios for 2-(Boc-amino)-4-chloro-3-methylpyridine


Kinase Inhibitor Library Synthesis via Iterative Suzuki Couplings

Its structure is ideal for generating libraries of 2,4-disubstituted pyridine-based kinase inhibitors. The Boc protection is maintained during the first Suzuki coupling at the C4 position (activated by the 3-Me group), and subsequent deprotection with TFA reveals the 2-NH2 for further diversification, such as amide formation or reductive amination [1]. The 4-chloro intermediate allows for a more controlled sequential functionalization compared to a 4-bromo analog, which might undergo premature coupling under certain conditions.

Synthesis of Complex Peptidomimetics

As a constrained aromatic amino acid surrogate, this compound can be incorporated into the backbone of peptidomimetics. The Boc group is the standard protection for solid-phase peptide synthesis (SPPS) orthogonal to Fmoc chemistry, while the chlorine and methyl groups provide sites for post-assembly functionalization or for tuning the conformational rigidity of the resulting peptidomimetic [2].

Agrochemical Lead Optimization

The 4-chloro-3-methylpyridine motif is found in several agrochemicals. This compound is the immediate precursor for introducing this moiety into new chemical entities. The Boc group ensures safe handling and controlled release of the free amine during in vivo or plant-assay screening, allowing researchers to generate structure-activity relationship (SAR) data directly comparable to a free-amine chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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